molecular formula C22H22N2O3S B2866734 (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235688-84-2

(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2866734
CAS RN: 1235688-84-2
M. Wt: 394.49
InChI Key: LVRPKCOZAGBEBU-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Drug Metabolism and Pharmacokinetics

One study focused on the metabolism of a novel orexin 1 and 2 receptor antagonist, highlighting the compound's disposition in humans. This research provides insights into the metabolic pathways and elimination processes of benzofuran and piperidine-containing compounds, which are crucial for understanding their pharmacokinetics and potential therapeutic applications (Renzulli et al., 2011).

Chemical Synthesis Methodologies

The reactivity of (E)-enamino amides with various reagents was investigated to understand the formation of benzene derivatives, enamino esters, and 2-pyridones. This research sheds light on the chemical behavior of acrylamide derivatives in synthetic chemistry, providing a foundation for developing novel compounds with potential applications in medicinal chemistry and material science (Nuvole & Paglietti, 1989).

Polymer Science

A study on the controlled radical polymerization of acrylamide containing an amino acid moiety via reversible addition−fragmentation chain transfer (RAFT) polymerization demonstrates the potential of acrylamide derivatives in creating polymers with specific properties. This research is pivotal for advancing polymer science, especially in designing polymers for biomedical applications (Mori, Sutoh, & Endo, 2005).

Molecular Structure Analysis

The crystal and molecular structure of a compound synthesized from a reaction involving piperidine was analyzed to understand its hydrogen bonding and C-H…π interactions. This study exemplifies the importance of molecular structure analysis in designing molecules with desired physical and chemical properties (Khan et al., 2013).

properties

IUPAC Name

(E)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c25-21(8-7-18-5-3-13-28-18)23-15-16-9-11-24(12-10-16)22(26)20-14-17-4-1-2-6-19(17)27-20/h1-8,13-14,16H,9-12,15H2,(H,23,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRPKCOZAGBEBU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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